

A Head-to-Head Comparison of Chk2 Inhibitors: CCT241533 vs. PV1019

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CCT241533 dihydrochloride

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For researchers navigating the landscape of DNA damage response (DDR) inhibitors, selecting the optimal tool is paramount. This guide provides an objective, data-driven comparison of two prominent ATP-competitive Checkpoint Kinase 2 (Chk2) inhibitors: CCT241533 and PV1019. We delve into their biochemical potency, kinase specificity, and cellular activity to assist researchers in making an informed decision for their experimental needs.

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating cell cycle arrest, DNA repair, or apoptosis in response to DNA double-strand breaks. Its role in genomic integrity makes it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents or PARP inhibitors. Both CCT241533 and PV1019 have emerged as potent and selective inhibitors of Chk2, each with a distinct profile.

Quantitative Performance Overview

The following table summarizes the key biochemical and cellular performance metrics for CCT241533 and PV1019, based on published experimental data.



Parameter	CCT241533	PV1019	Source
Biochemical Potency			
Chk2 IC50	3 nM	138 nM (autophosphorylation)	[1][2][3]
Chk2 K _i	1.16 nM	Not Reported	[1][2]
Mechanism of Action	ATP Competitive, Reversible	ATP Competitive	[1][3][4]
Kinase Selectivity			
Chk1 IC50	245 nM	55,000 nM (55 μM)	[1][3]
Selectivity (Chk1 IC50 / Chk2 IC50)	~82-fold	~400-fold	[1][3]
Off-Target Profile (Kinome Screen)	4 of 85 kinases inhibited >80% at 1 μΜ (PHK, MARK3, GCK, MLK1)	Not Reported	[1][5]
Cellular Activity			
Inhibition of Chk2 pS516	Yes (effective at 0.5-1 μΜ)	Yes (IC₅₀ of 2.8-5 μM)	[1][3][6]
Inhibition of HDMX Degradation	Yes (effective at ≥0.25 μM)	Yes	[1][3]
Growth Inhibitory IC50 (GI50)	1.7 μM (HT-29), 2.2 μM (HeLa)	Not Reported	[1]
Reported Synergism			
Combination Benefit	PARP inhibitors	Camptothecins, Topotecan, Radiation	[1][3][4]

Comparative Analysis







Potency: In direct biochemical assays, CCT241533 demonstrates superior potency with an IC₅₀ of 3 nM, significantly lower than the 138 nM reported for PV1019's inhibition of Chk2 autophosphorylation.[1][3] This higher potency suggests that CCT241533 can achieve enzymatic inhibition at lower concentrations in in vitro settings.

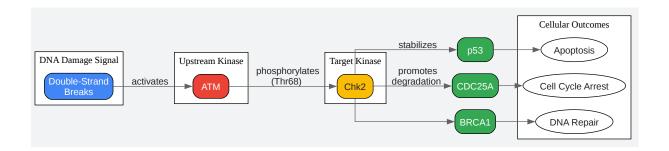
Specificity and Selectivity: While both inhibitors are highly selective for Chk2 over its closest homolog, Chk1, PV1019 exhibits a wider selectivity margin (~400-fold) compared to CCT241533 (~82-fold).[1][3] However, CCT241533 has been more broadly profiled against a panel of 85 kinases, revealing only four other kinases with significant inhibition at a high concentration (1 μ M).[1][5] This well-documented kinome scan provides a strong baseline for interpreting cellular results and potential off-target effects. The absence of a broad kinase panel for PV1019 makes a direct, comprehensive specificity comparison challenging.

Cellular Activity: Both compounds effectively inhibit Chk2 activity in human tumor cell lines, as evidenced by the blockade of damage-induced Chk2 autophosphorylation (on Ser516) and the prevention of downstream substrate events like HDMX degradation.[1][3] Notably, CCT241533 demonstrates this cellular target engagement at concentrations (0.25-1 μ M) well below its growth inhibitory concentrations (GI₅₀), indicating a clear window for mechanistic studies.[1] PV1019 requires slightly higher concentrations (IC₅₀ of 2.8-5 μ M) to achieve 50% inhibition of Chk2 autophosphorylation in cells.[3][6]

Visualizing Pathways and Protocols

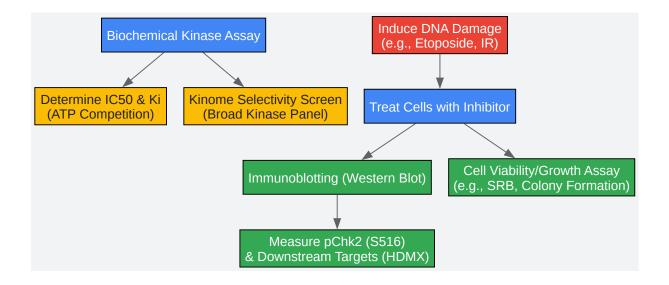
To better understand the context of these inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for inhibitor characterization.





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Caption: Simplified Chk2 signaling pathway in response to DNA double-strand breaks.



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Caption: Experimental workflow for characterizing the specificity of Chk2 inhibitors.



Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing data. Below are summaries of the key experimental protocols used to characterize CCT241533 and PV1019.

Recombinant Chk2 Biochemical Kinase Assay

This assay quantifies the inhibitor's ability to block the enzymatic activity of purified Chk2 in vitro.

- Objective: Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
- Principle: Measures the transfer of a radioactive phosphate (from [y-32P]ATP) by recombinant Chk2 to a generic or specific substrate (e.g., histone H1 or a synthetic peptide).
- General Protocol:
 - Recombinant human Chk2 kinase is incubated in a kinase buffer.
 - A serial dilution of the inhibitor (CCT241533 or PV1019) dissolved in DMSO is added.
 - The kinase reaction is initiated by adding a mix of the substrate (e.g., Histone H1) and [γ ³²P]ATP. For ATP competition assays, this is repeated at varying ATP concentrations.[1][3]
 - The reaction is allowed to proceed for a set time at 30°C and is then stopped (e.g., by adding phosphoric acid).
 - The phosphorylated substrate is captured (e.g., on a filter membrane), and unincorporated
 32P is washed away.
 - Radioactivity is measured using a scintillation counter.
 - Data are plotted as percent inhibition versus inhibitor concentration to calculate the IC₅₀
 value.

Cellular Chk2 Autophosphorylation Assay



This cell-based assay validates that the inhibitor can access and engage its target within a cellular context.

- Objective: Measure the inhibition of Chk2 activation in response to DNA damage in cells.
- Principle: Uses immunoblotting (Western blot) to detect the phosphorylation of Chk2 at Serine 516, a marker of its activation, following DNA damage.
- General Protocol:
 - Human cancer cell lines (e.g., OVCAR-4, HT-29, HeLa) are cultured.[1][6]
 - Cells are pre-treated with various concentrations of the Chk2 inhibitor or DMSO (vehicle control) for 1-2 hours.[3][7]
 - DNA damage is induced using an agent like etoposide, topotecan, or ionizing radiation (IR).[1][3]
 - After a further incubation period, cells are harvested and lysed to extract total protein.
 - Protein concentration is quantified (e.g., via BCA assay) to ensure equal loading.
 - Proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for phospho-Chk2 (Ser516) and total Chk2. An antibody for a loading control (e.g., actin) is also used.
 - HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
 - Band intensities are quantified to determine the reduction in pS516 levels relative to the total Chk2 and loading control.

Sulforhodamine B (SRB) Cell Growth Inhibition Assay

This assay measures the impact of the inhibitor on cell proliferation or cytotoxicity.

• Objective: Determine the GI₅₀ (the concentration of inhibitor that causes 50% growth inhibition).



- Principle: SRB is a dye that binds stoichiometrically to cellular proteins. The amount of bound dye is proportional to the total cell mass.
- General Protocol:
 - Cells (e.g., HT-29, HeLa) are seeded in 96-well plates and allowed to attach overnight.
 - Cells are treated with a range of concentrations of the inhibitor (e.g., CCT241533) for a prolonged period (e.g., 96 hours).
 - At the end of the treatment, cells are fixed with trichloroacetic acid (TCA).
 - Plates are washed, and the fixed cells are stained with SRB solution.
 - Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
 - The absorbance is read on a plate reader (e.g., at 540 nm).
 - The GI₅₀ is calculated by plotting the percentage of cell growth against the inhibitor concentration.[2]

Conclusion

Both CCT241533 and PV1019 are valuable chemical probes for investigating Chk2 function.

CCT241533 stands out for its high biochemical potency and well-characterized specificity profile across a broad kinase panel. Its demonstrated ability to engage cellular Chk2 at sub-micromolar concentrations makes it an excellent choice for mechanistic studies aiming to minimize off-target effects. Its reported synergy with PARP inhibitors points to its potential in synthetic lethality approaches.[1]

PV1019 offers a wider selectivity margin against Chk1, which could be advantageous in experiments where distinguishing between Chk1 and Chk2 signaling is critical. While less potent biochemically, it effectively inhibits Chk2 in cellular models and has shown synergistic effects with traditional chemotherapeutics and radiation, making it a useful tool for studies focused on chemo- or radiosensitization.[3][4]



The choice between CCT241533 and PV1019 will ultimately depend on the specific research question, the experimental system, and the desired concentration window for achieving selective Chk2 inhibition. This guide, with its supporting data and protocols, serves as a foundational resource for making that selection.

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- To cite this document: BenchChem. [A Head-to-Head Comparison of Chk2 Inhibitors: CCT241533 vs. PV1019]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2998761#cct241533-versus-pv1019-chk2-inhibitor-specificity]

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